molecular formula C16H25ClN2O3S B2653390 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 946233-98-3

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2653390
CAS No.: 946233-98-3
M. Wt: 360.9
InChI Key: JPBLJIOABZZWKX-UHFFFAOYSA-N
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Description

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic small molecule belonging to the sulfonamide class, characterized by the molecular formula C16H25ClN2O3S and a molecular weight of approximately 360.90 g/mol . Its structure features a benzenesulfonamide core, substituted with a chloro group and a methoxy group, linked via a sulfonamide nitrogen to a (1-isopropylpiperidin-4-yl)methyl moiety. This specific structural combination is of significant interest in medicinal chemistry research. While direct biological data for this exact compound is not fully established in the public domain, its core structure and closely related analogs suggest several promising research applications. Sulfonamide derivatives are well-known for their ability to act as apoptosis-inducing agents, making them valuable candidates in oncology research for investigating novel cancer therapeutics . Furthermore, the structural similarity to other piperidine-containing sulfonamides indicates potential for central nervous system (CNS) targeting. Recent research on analogous compounds has identified novel, highly selective Kappa Opioid Receptor (KOR) ligands with potent antinociceptive effects, suggesting a potential pathway for pain management research . The classic mechanism of action for many sulfonamides involves the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . This mechanism underpins the broad-spectrum antimicrobial activity observed in many compounds of this class against various Gram-positive and Gram-negative bacteria, providing a foundation for research into new anti-infective agents . This product is intended for research purposes in these and other exploratory areas. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)14-4-5-16(22-3)15(17)10-14/h4-5,10,12-13,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBLJIOABZZWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the 1-isopropylpiperidine intermediate. This can be achieved through the alkylation of piperidine with isopropyl halides under basic conditions.

    Sulfonamide Formation: The next step involves the reaction of the piperidine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the process is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the functional groups.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified amine or alcohol derivatives.

    Hydrolysis: Corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide)

  • Molecular Formula : C₂₇H₂₈ClN₃O₃S
  • Key Features: Shares the 4-methoxybenzenesulfonamide core. Substituent on the sulfonamide nitrogen includes a hydroxyethyl group and a complex aromatic side chain. Biological Relevance: KN-93 is a known inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), highlighting the role of sulfonamide derivatives in targeting kinase activity .

4-Methoxy-3-nitrobenzenesulfonamide

  • Molecular Formula : C₇H₈N₂O₅S
  • Key Features: Nitro group at the 3-position instead of chlorine. Physicochemical Impact: The nitro group is strongly electron-withdrawing, which may increase the sulfonamide’s acidity (lower pKa) compared to the chloro substituent in the target compound .
  • Comparison : The absence of a bulky N-substituent in this analogue likely reduces molecular weight (232.2 g/mol) and complexity, favoring solubility but limiting target specificity.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Molecular Formula : ~C₃₁H₂₄F₂N₆O₃S (exact mass: 589.1 [M+1])
  • Key Features :
    • Complex heterocyclic system (pyrazolo-pyrimidine-chromen) attached to the sulfonamide nitrogen.
    • Fluorine substituents enhance metabolic stability.
    • Synthetic Context : Synthesized via Suzuki-Miyaura coupling, demonstrating advanced methodologies for sulfonamide functionalization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound C₁₆H₂₄ClN₂O₃S 359.9 3-Cl, 4-OMe, (1-isopropylpiperidin-4-yl)methyl High lipophilicity, moderate complexity N/A
KN-93 C₂₇H₂₈ClN₃O₃S 518.1 4-OMe, hydroxyethyl-aromatic chain CaMKII inhibitor
4-Methoxy-3-nitrobenzenesulfonamide C₇H₈N₂O₅S 232.2 3-NO₂, 4-OMe High acidity, simple structure
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ~C₃₁H₂₄F₂N₆O₃S 588.6 Heterocyclic chromen-pyrazolo-pyrimidine, 4-OMe, N-methyl High molecular complexity, fluorinated

Research Findings and Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups : The 3-chloro substituent in the target compound provides moderate electron withdrawal, balancing acidity and binding interactions. In contrast, the 3-nitro group in the analogue from increases acidity but may reduce stability .
    • N-Substituents : Bulky groups like the isopropylpiperidine moiety enhance lipophilicity, which could improve membrane permeability but may also increase metabolic clearance risks. KN-93’s aromatic side chain demonstrates how N-substituents can dictate target specificity .
  • Structural Complexity : The heterocyclic system in the compound exemplifies how advanced functionalization can enhance target engagement but complicates synthesis and pharmacokinetics .

Biological Activity

3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the field of pharmaceuticals. Its structure can be represented as follows:

  • Molecular Formula : C13H18ClN3O3S
  • Molecular Weight : 335.81 g/mol

Structural Components

  • Chloro Group : Enhances lipophilicity and can influence receptor interactions.
  • Methoxy Group : May contribute to the compound's electronic properties and solubility.
  • Piperidine Ring : Provides structural rigidity and can enhance binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific protein targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors, including:

  • Histone Methyltransferases : Involved in epigenetic regulation and gene expression.
  • Coagulation Factors : Potential applications in anticoagulation therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant potency against certain biological targets. For example:

Target ProteinIC50 (µM)Reference
Histone Methyltransferase0.5
Coagulation Factor X0.98

These findings suggest that the compound may be useful in therapeutic contexts where modulation of these proteins is beneficial.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that the compound may possess favorable pharmacokinetic properties, including:

  • Metabolic Stability : Demonstrated improved half-life compared to similar compounds.
  • Bioavailability : Initial assessments suggest good absorption characteristics.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of sulfonamide derivatives found that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Anticoagulant Effects

Another study explored the anticoagulant effects of this compound on animal models. The results indicated a significant reduction in thrombus formation, suggesting potential use as an antithrombotic agent.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative (e.g., 1-isopropylpiperidin-4-ylmethylamine) with a sulfonyl chloride precursor (e.g., 3-chloro-4-methoxybenzenesulfonyl chloride) under basic conditions. Key steps include:
  • Nucleophilic substitution : The amine group attacks the electrophilic sulfur in the sulfonyl chloride, forming the sulfonamide bond .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is often used to stabilize intermediates and enhance reactivity .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural verification requires a combination of analytical techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., isopropyl group at δ 1.0–1.2 ppm, methoxy at δ 3.8 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z consistent with C17_{17}H26_{26}ClN2_2O3_3S) .
  • Infrared (IR) spectroscopy : Sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bends (~3300 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Methodological Answer : Key factors include:
  • Temperature control : Maintaining 0–5°C during sulfonamide coupling minimizes side reactions (e.g., over-sulfonation) .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates (e.g., amines) .
  • Catalyst use : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates nucleophilic substitution .
    Kinetic studies via TLC or HPLC monitor reaction progress .

Q. What experimental approaches are used to assess biological activity, such as enzyme inhibition?

  • Methodological Answer :
  • Enzyme assays : Use recombinant enzymes (e.g., carbonic anhydrase) with a colorimetric substrate (e.g., 4-nitrophenyl acetate). Measure inhibition via IC50_{50} values, comparing to known sulfonamide inhibitors .
  • Receptor binding studies : Radiolabeled ligands (e.g., 3^3H-labeled compounds) quantify affinity for targets like GPCRs .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in relevant cell lines .

Q. How can computational modeling aid in understanding the compound’s mechanism of action?

  • Methodological Answer :
  • Docking simulations : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., sulfonamide interaction with zinc in carbonic anhydrase) .
  • Molecular dynamics (MD) : Simulates stability of ligand-receptor complexes over time (e.g., piperidine ring flexibility) .
  • QSAR studies : Correlate structural features (e.g., logP, substituent electronegativity) with activity data .

Q. How should researchers address contradictions in solubility data during formulation?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) or co-solvents (PEG-400) to enhance aqueous solubility .
  • Salt formation : Prepare hydrochloride salts via HCl gas treatment to improve crystallinity .
  • Surfactant use : Polysorbate-80 or cyclodextrins stabilize hydrophobic compounds in solution .

Q. What strategies are effective for modifying the piperidine moiety to enhance bioactivity?

  • Methodological Answer :
  • Ring substitution : Introduce electron-withdrawing groups (e.g., fluorine) to modulate pKa and membrane permeability .
  • Stereochemistry control : Synthesize enantiopure analogs via chiral resolution (e.g., using tartaric acid derivatives) to explore stereospecific effects .
  • Functional group addition : Attach bioisosteres (e.g., morpholine instead of piperidine) to optimize pharmacokinetics .

Q. What advanced techniques resolve challenges in impurity profiling?

  • Methodological Answer :
  • HPLC-MS/MS : Identifies trace impurities (e.g., unreacted sulfonyl chloride) with high sensitivity .
  • Preparative chromatography : Isolates impurities for structural elucidation via 2D NMR .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability-related impurities .

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